molecular formula C10H13NO2 B564049 1-Ethoxy-3-(pyridin-2-yl)propan-2-one CAS No. 101168-47-2

1-Ethoxy-3-(pyridin-2-yl)propan-2-one

Cat. No.: B564049
CAS No.: 101168-47-2
M. Wt: 179.219
InChI Key: VGKRBPGPARBAPJ-UHFFFAOYSA-N
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Description

1-Ethoxy-3-(pyridin-2-yl)propan-2-one is an organic compound with the molecular formula C10H13NO2. It is a derivative of pyridine and is characterized by the presence of an ethoxy group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-(pyridin-2-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as distillation or recrystallization are employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-3-(pyridin-2-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ethoxy group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles like amines can be used under appropriate conditions[][3].

Major Products Formed:

Scientific Research Applications

1-Ethoxy-3-(pyridin-2-yl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethoxy-3-(pyridin-2-yl)propan-2-one involves its interaction with various molecular targets. The ethoxy and ketone groups can participate in hydrogen bonding and other interactions with enzymes or receptors. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

    1-(Pyridin-2-yl)propan-2-one: Lacks the ethoxy group, resulting in different reactivity and applications.

    2-Acetylpyridine: Similar structure but with a different substitution pattern on the pyridine ring.

Uniqueness: 1-Ethoxy-3-(pyridin-2-yl)propan-2-one is unique due to the presence of both an ethoxy group and a ketone functional group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

1-ethoxy-3-pyridin-2-ylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-13-8-10(12)7-9-5-3-4-6-11-9/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKRBPGPARBAPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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